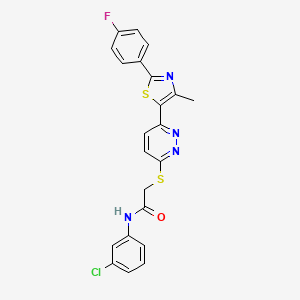
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4OS2 and its molecular weight is 470.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
Compounds similar to the requested chemical, such as benzothiazolinone acetamide analogs, have been synthesized and analyzed through vibrational spectra and electronic properties. These compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and potential for use in photovoltaic cells. Their non-linear optical activity and second-order hyperpolarizability values have been investigated, suggesting applications in materials science and photonics. Molecular docking studies have also been conducted to explore their interactions with biological targets like Cyclooxygenase 1 (COX1), hinting at possible pharmacological applications (Mary et al., 2020).
Anticancer Activity
5-methyl-4-phenyl thiazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their anticancer activity. These compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound showing high selectivity and inducing apoptosis, suggesting potential therapeutic applications in cancer treatment (Evren et al., 2019).
Metabolic Stability Enhancement
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has explored compounds with structures similar to the queried chemical. These studies aimed to improve metabolic stability by examining various heterocyclic analogues, leading to the development of compounds with similar in vitro potency and in vivo efficacy but reduced metabolic deacetylation, indicating significant implications for drug design and development (Stec et al., 2011).
Heterocyclic Compound Synthesis with Biological Activity
Synthesis efforts have also extended to creating novel derivatives with expected biological activities, including antimicrobial and antifungal properties. These syntheses involve complex reactions leading to the formation of compounds with significant biological activity, highlighting the potential for developing new therapeutic agents (Sayed et al., 2003).
Antimicrobial Agents
Another research direction involves synthesizing formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents. These compounds have shown moderate activity against pathogenic bacterial and fungal strains, further indicating the versatility of thiadiazole compounds in developing new antimicrobial treatments (Sah et al., 2014).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4OS2/c1-13-21(31-22(25-13)14-5-7-16(24)8-6-14)18-9-10-20(28-27-18)30-12-19(29)26-17-4-2-3-15(23)11-17/h2-11H,12H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGHEPXGAGAWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
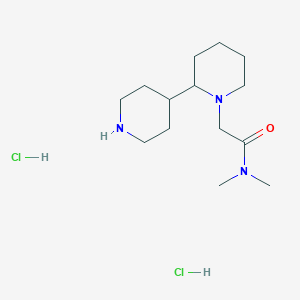
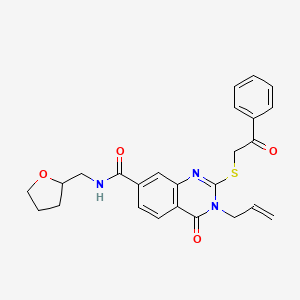
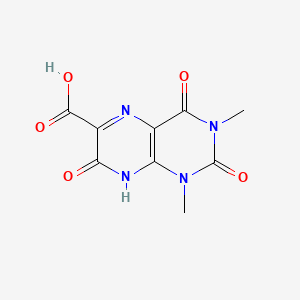
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)
![N-(4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2843360.png)
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2843361.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)
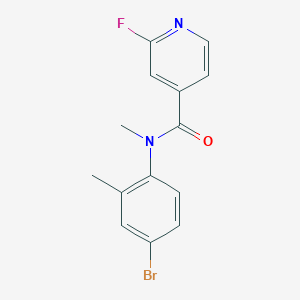
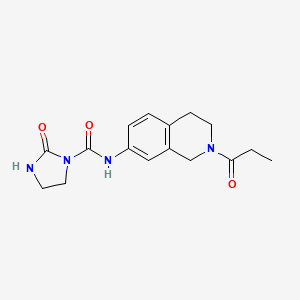
![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)
![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)
![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)